

Application of ML406 in High-Throughput Screening for Novel Anti-Tubercular Agents

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For Researchers, Scientists, and Drug Development Professionals

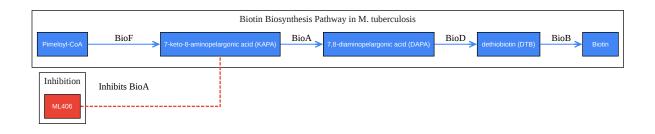
Introduction

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase or BioA), an essential enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (M. tb).[1] The absence of a biotin biosynthesis pathway in humans makes the enzymes involved in this pathway attractive targets for the development of novel anti-tubercular drugs. **ML406** demonstrates significant activity against the M. tb BioA enzyme with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2] It also inhibits the growth of wild-type M. tb (H37Rv strain) with an IC50 of 3.2 μ M.[2] This application note provides a detailed overview of the use of **ML406** in high-throughput screening (HTS) campaigns to identify new inhibitors of M. tb BioA, including a detailed experimental protocol for a primary screening assay and the relevant signaling pathway.

Mechanism of Action and Signaling Pathway

ML406 targets BioA, a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is responsible for the de novo synthesis of biotin, an essential cofactor for several carboxylases involved in fatty acid biosynthesis and other metabolic processes. By inhibiting BioA, **ML406** effectively blocks the production of biotin, leading to bacterial cell death.





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Figure 1: The biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of **ML406**.

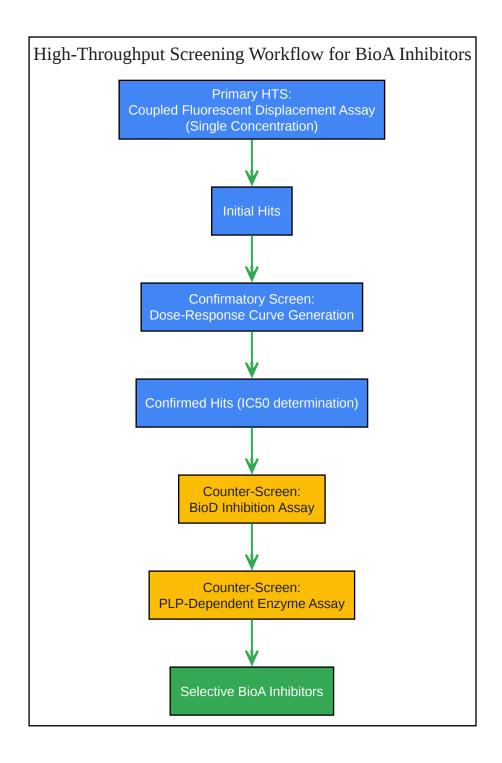
High-Throughput Screening Application

ML406 was identified through a high-throughput screening campaign designed to find inhibitors of M. tb BioA. The primary assay is a coupled-enzyme, fluorescence displacement assay. This assay is robust, miniaturizable to a 1536-well plate format, and suitable for screening large compound libraries.

HTS Workflow

A typical HTS workflow for identifying BioA inhibitors using a similar approach to the one that identified **ML406** involves a primary screen, a confirmatory screen, and subsequent counterscreens to eliminate false positives and determine specificity.





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Figure 2: A representative workflow for a high-throughput screening campaign to identify BioA inhibitors.

Quantitative Data Summary



The following table summarizes the key quantitative data for **ML406**.

Parameter	Value	Source
Target	Mycobacterium tuberculosis BioA (DAPA synthase)	[1][2]
IC50 (BioA enzyme)	30 nM	[1][2]
IC50 (M. tb H37Rv growth)	3.2 μΜ	[2]
Assay Format	1536-well plate	[1]
Assay Type	Coupled fluorescent dethiobiotin displacement	[1]

Experimental Protocols

Primary HTS Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition

This protocol is adapted from the PubChem BioAssay for the discovery of **ML406** (AID: 623896).[1]

Principle:

This is a coupled-enzyme assay.

- BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8diaminopelargonic acid (DAPA).
- In a subsequent irreversible step, BioD catalyzes the ATP-dependent conversion of DAPA to dethiobiotin (DTB). This step drives the BioA reaction forward.
- The produced DTB displaces a fluorescently-labeled dethiobiotin probe (FI-DTB) from streptavidin.
- This displacement results in an increase in the fluorescence signal, which is proportional to the amount of DTB produced and thus to the activity of BioA.



• Inhibitors of BioA will prevent the production of DTB, resulting in no increase in fluorescence.

Materials:

- M. tb BioA enzyme
- M. tb BioD enzyme
- 7-keto-8-aminopelargonic acid (KAPA)
- S-adenosyl methionine (SAM)
- ATP
- Streptavidin
- Fluorescent dethiobiotin probe (FI-DTB)
- 1536-well black, solid bottom assay plates
- Assay buffer (e.g., PBS, pH 7.4)
- Test compounds dissolved in DMSO
- Positive control (e.g., a known BioA inhibitor)
- Negative control (DMSO)

Procedure:

- Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (in DMSO) into the 1536-well assay plates. The final concentration of DMSO in the assay should be kept low (e.g., < 1%) to avoid effects on enzyme activity.
- Reagent Preparation: Prepare a master mix containing all assay components except the substrate (KAPA). The final concentrations of the components in the assay well should be optimized for robust signal-to-background.
- Reagent Addition: Dispense the master mix into the assay plates containing the compounds.



- Reaction Initiation: Initiate the reaction by adding KAPA to all wells.
- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Signal Detection: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the FI-DTB probe using a plate reader.
- Data Analysis:
 - Normalize the data using the negative (DMSO) and positive controls.
 - Calculate the percent inhibition for each compound.
 - Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Secondary and Counter-Screens

Confirmatory Dose-Response Assay:

 Hits from the primary screen are re-tested in the same assay format but over a range of concentrations to determine their IC50 values.

Counter-Screen for BioD Inhibition:

- To ensure that the identified hits are specific for BioA and not the coupling enzyme BioD, a counter-screen is performed.
- This assay is similar to the primary assay but omits BioA and KAPA, using DAPA as the starting substrate.
- A compound that inhibits the signal in this assay is likely a BioD inhibitor and is deprioritized.

Counter-Screen for PLP-Dependent Enzyme Inhibition:

 BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. To eliminate compounds that non-specifically inhibit this class of enzymes, a counter-screen against another PLPdependent enzyme (e.g., aspartate aminotransferase) can be employed.



Conclusion

ML406 is a valuable tool compound for studying the biotin biosynthesis pathway in Mycobacterium tuberculosis. The high-throughput screening assay that led to its discovery is a robust and reliable method for identifying new inhibitors of BioA. The detailed protocols and workflow provided in this application note can serve as a guide for researchers aiming to establish similar screening campaigns for the discovery of novel anti-tubercular agents.

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